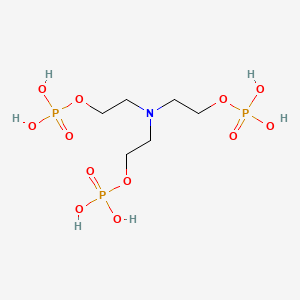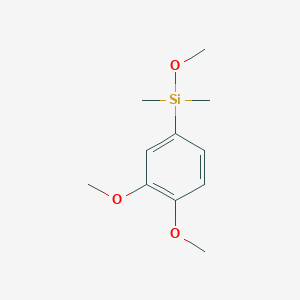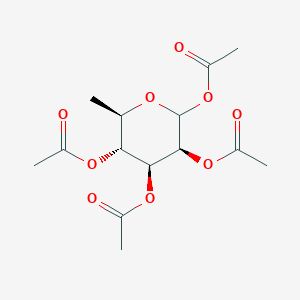
FK102Co(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of FK102Co(II) involves the coordination of cobalt(II) ions with tris(2-(1H-pyrazol-1-yl)pyridine) ligands, followed by the addition of bis(trifluoromethane)sulfonimide. The reaction typically occurs in an acetonitrile solvent, which helps dissolve the reactants and facilitate the coordination process .
Industrial Production Methods
Industrial production of FK102Co(II) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to ensure high yield and purity. The final product is usually obtained as an orange powder with a purity greater than 98% .
化学反応の分析
Types of Reactions
FK102Co(II) primarily undergoes redox reactions, where it can act as both an oxidizing and reducing agent. It is also involved in coordination reactions with various ligands.
Common Reagents and Conditions
Common reagents used in reactions with FK102Co(II) include acetonitrile, lithium bis(trifluoromethanesulfonyl)imide, and 4-tert-butylpyridine. These reactions typically occur under ambient conditions, although specific reactions may require controlled temperatures and inert atmospheres .
Major Products
The major products formed from reactions involving FK102Co(II) depend on the specific reactants and conditions used. In perovskite solar cells, the primary product is a stable, efficient photovoltaic material with enhanced charge extraction and transfer properties .
科学的研究の応用
FK102Co(II) has a wide range of scientific research applications, including:
Chemistry: Used as a p-dopant material to enhance the conductivity of perovskite solar cells.
Medicine: Investigated for use in drug delivery systems and as a catalyst in pharmaceutical synthesis.
Industry: Utilized in the production of high-efficiency solar cells and other electronic devices.
作用機序
FK102Co(II) exerts its effects by enhancing the conductivity and charge transfer properties of perovskite solar cells. The cobalt complex facilitates efficient charge extraction from the perovskite active layer, leading to improved device performance. The molecular targets and pathways involved include the coordination of cobalt(II) ions with the perovskite material, resulting in a downward shift of energy levels and increased stability .
類似化合物との比較
Similar Compounds
FK102Co(III)TFSi: A similar cobalt complex used as an electrolyte for dye-sensitized solar cells and as a p-dopant for perovskite solar cells.
FK209Co(II)TFSi: Another cobalt complex with similar applications in photovoltaic devices.
Uniqueness
FK102Co(II) is unique due to its specific coordination with tris(2-(1H-pyrazol-1-yl)pyridine) ligands and its ability to enhance the conductivity and stability of perovskite solar cells even in the presence of oxygen and moisture .
特性
分子式 |
C24H21CoN9+2 |
|---|---|
分子量 |
494.4 g/mol |
IUPAC名 |
cobalt(2+);2-pyrazol-1-ylpyridine |
InChI |
InChI=1S/3C8H7N3.Co/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;/h3*1-7H;/q;;;+2 |
InChIキー |
ISRKGCLCRXICQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)benzo[c][1,2,5]selenadiazole](/img/structure/B12833834.png)
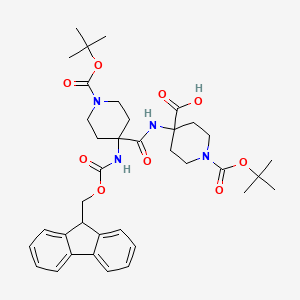

![5-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B12833848.png)
![2-[(5E)-5-[1,3-dimethyl-5-(trifluoromethyl)benzimidazol-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B12833851.png)
![4-[2,5-bis[2-(4-aminophenyl)ethynyl]-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B12833852.png)
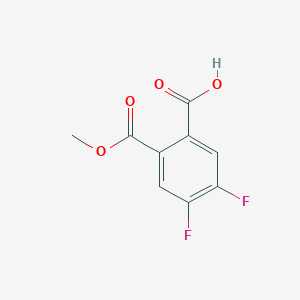
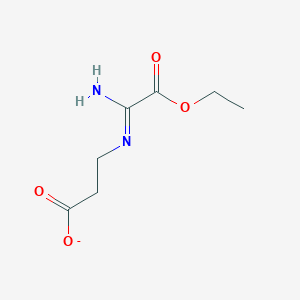
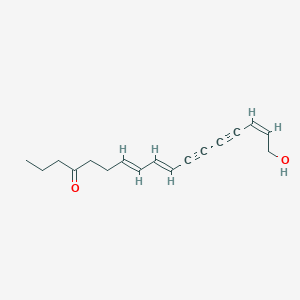
![5,6-Diamino-2-ethyl-8-morpholin-4-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12833871.png)
